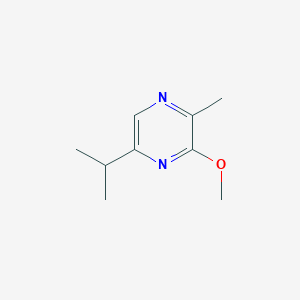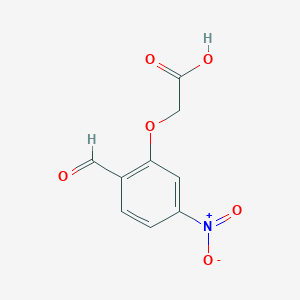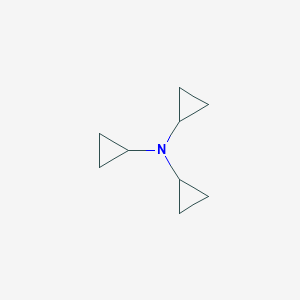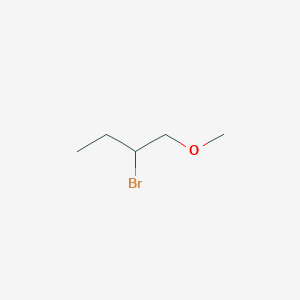
2-Bromo-1-methoxybutane
Overview
Description
2-Bromo-1-methoxybutane is an organic compound with the molecular formula C5H11BrO. It has an average mass of 167.044 Da and a mono-isotopic mass of 165.999313 Da .
Molecular Structure Analysis
The molecule contains a total of 17 bonds, including 6 non-H bonds, 3 rotatable bonds, and 1 aliphatic ether . The molecular structure can be further analyzed using tools like ChemSpider .Physical And Chemical Properties Analysis
2-Bromo-1-methoxybutane has a density of 1.3±0.1 g/cm3, a boiling point of 148.7±13.0 °C at 760 mmHg, and a vapor pressure of 5.3±0.3 mmHg at 25°C. It has an enthalpy of vaporization of 37.0±3.0 kJ/mol and a flash point of 54.3±26.4 °C .Scientific Research Applications
Chemical Synthesis
“2-Bromo-1-methoxybutane” is often used as a reagent in chemical synthesis . Its unique structure allows it to participate in a variety of reactions, making it a versatile tool in the chemist’s arsenal.
Catalyst Preparation
This compound can be used to synthesize catalysts for highly enantioselective aziridination of styrene derivatives . This is particularly useful in the production of chiral molecules, which are important in fields like pharmaceuticals and agrochemicals.
Ullmann Coupling
“2-Bromo-1-methoxybutane” can be used to prepare biaryls or biheterocycles by palladium-catalyzed Ullmann coupling . This reaction is a key step in the synthesis of many complex organic compounds.
Synthesis of Chiral Nematic Liquid Crystals
In the field of materials science, “2-Bromo-1-methoxybutane” has been used for the synthesis of chiral nematic liquid crystals . These materials have unique optical properties and are used in a variety of applications, including display technologies and sensors.
Preparation of Optically Active Grignard Reagents
“2-Bromo-1-methoxybutane” can also be used to prepare optically active Grignard reagents . These reagents are a staple in organic chemistry and are used in a wide range of reactions, including the synthesis of alcohols, carboxylic acids, and ketones.
Research and Development
As a specialty chemical, “2-Bromo-1-methoxybutane” is often used in research and development laboratories. Its unique properties make it a valuable tool for exploring new reactions and developing novel synthetic methodologies .
Safety and Hazards
Mechanism of Action
Target of Action
2-Bromo-1-methoxybutane is a small organic compound
Mode of Action
The mode of action of 2-Bromo-1-methoxybutane largely depends on the type of reaction it’s involved in. For instance, in an E2 elimination reaction, a base would deprotonate a β-hydrogen, and the electrons from the C-H bond would form a π-bond, simultaneously breaking the C-Br bond . This results in the formation of a double bond and the release of a bromide ion.
Result of Action
The result of 2-Bromo-1-methoxybutane’s action would depend on the specific reaction it’s involved in. In an E2 elimination reaction, for example, it would result in the formation of a double bond in the resulting alkene .
properties
IUPAC Name |
2-bromo-1-methoxybutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO/c1-3-5(6)4-7-2/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXVTXBMYIRQGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313442 | |
| Record name | 2-Bromo-1-methoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-methoxybutane | |
CAS RN |
24618-35-7 | |
| Record name | 2-Bromo-1-methoxybutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24618-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-methoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



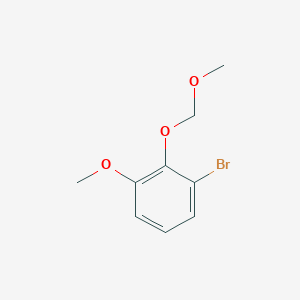

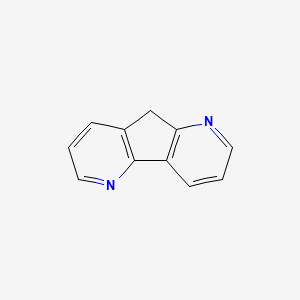


![5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B3254884.png)
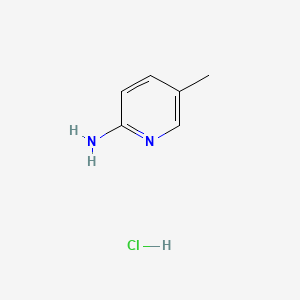



![4-(1,3-dimethyl-6,7-dihydrobenzo[c]thiophene-4-yl)-1H-imidazole](/img/structure/B3254907.png)
